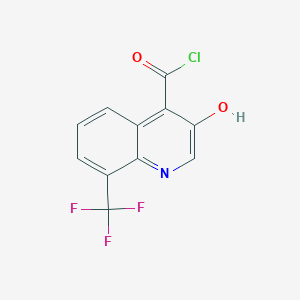
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group at the 8-position and a carbonyl chloride group at the 4-position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-Hydroxyquinoline.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of Carbonyl Chloride: The carbonyl chloride group can be introduced by reacting the intermediate compound with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to an alkane.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Ketones and Alkanes: Formed from oxidation and reduction reactions.
Biaryl Compounds: Formed from cross-coupling reactions.
科学的研究の応用
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Chemical Biology: Employed as a building block for the synthesis of biologically active molecules.
Material Science: Utilized in the development of organic electronic materials and liquid crystals.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.
類似化合物との比較
Similar Compounds
4-Hydroxy-8-(trifluoromethyl)quinoline: Lacks the carbonyl chloride group but shares similar biological activities.
8-(Trifluoromethyl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
3-Hydroxyquinoline-4-carbonyl chloride: Lacks the trifluoromethyl group but has similar reactivity.
Uniqueness
3-Hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research.
特性
CAS番号 |
924635-09-6 |
|---|---|
分子式 |
C11H5ClF3NO2 |
分子量 |
275.61 g/mol |
IUPAC名 |
3-hydroxy-8-(trifluoromethyl)quinoline-4-carbonyl chloride |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10(18)8-5-2-1-3-6(11(13,14)15)9(5)16-4-7(8)17/h1-4,17H |
InChIキー |
RTBPSHJUJSWDDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




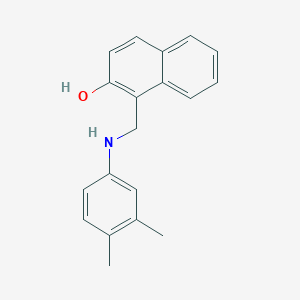
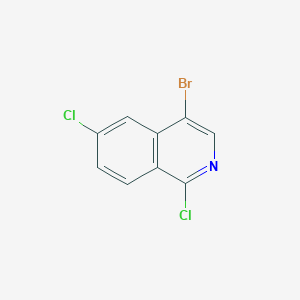


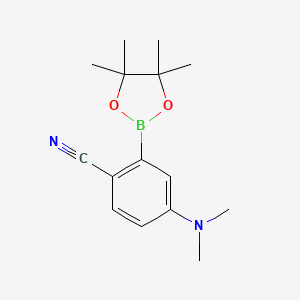
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
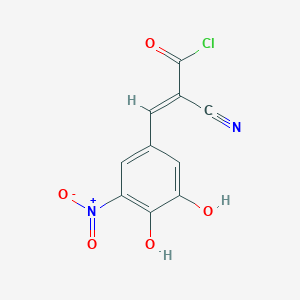
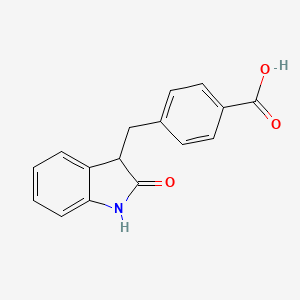

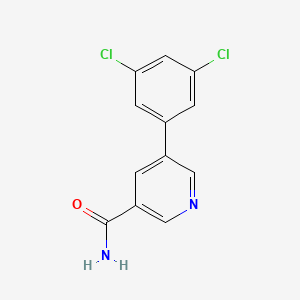
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
![methyl 1-(2,2-difluoroethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11849219.png)
